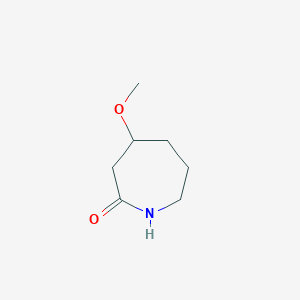

4-methoxyazepan-2-one

説明

4-Methoxyazepan-2-one is a seven-membered lactam (azepanone) derivative characterized by a methoxy substituent at the 4-position of the azepanone ring. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol, and it is registered under CAS number 36982-61-3 . This compound is cataloged as a building block in organic synthesis, suggesting its utility in pharmaceuticals, agrochemicals, or materials science. The methoxy group may enhance solubility or modulate electronic effects during synthetic transformations .

特性

IUPAC Name |

4-methoxyazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMDERMRVSNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutanoyl chloride with ammonia or an amine, followed by cyclization to form the azepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of 4-methoxyazepan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

化学反応の分析

Types of Reactions: 4-methoxyazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products:

Oxidation: Formation of oxo-derivatives.

Reduction: Formation of tetrahydro derivatives.

Substitution: Formation of halogenated azepines.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that 4-methoxyazepan-2-one derivatives exhibit significant anticancer properties. A study demonstrated that certain modifications to the azepan-2-one structure led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds synthesized from 4-methoxyazepan-2-one showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neurological Disorders

The compound's potential in treating neurodegenerative diseases such as Alzheimer's has been explored. Derivatives of 4-methoxyazepan-2-one have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function .

Organic Synthesis

1. Building Block for Complex Molecules

4-Methoxyazepan-2-one serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including cycloaddition and functional group transformations, makes it valuable for synthesizing more complex structures. For example, it has been utilized in the synthesis of spirocyclic compounds that exhibit promising biological activities .

2. Catalytic Applications

The compound has been investigated for its role in catalysis. Its unique ring structure allows it to participate in reactions that require specific steric and electronic properties, enhancing reaction yields and selectivity in organic transformations .

Material Science

1. Polymer Chemistry

In material science, 4-methoxyazepan-2-one derivatives have been studied for their potential use in polymer applications. The incorporation of azepan-2-one units into polymer backbones can impart desirable mechanical properties and thermal stability, making them suitable for advanced materials .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |

| Neurodegenerative disease treatment | Inhibition of key enzymes improving cognitive function | |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse products |

| Catalytic applications | Improved yields and selectivity | |

| Material Science | Polymer chemistry | Enhanced mechanical properties and thermal stability |

Case Studies

Case Study 1: Anticancer Activity

A research team synthesized a series of derivatives from 4-methoxyazepan-2-one and evaluated their anticancer activity against FaDu hypopharyngeal tumor cells. The study found that specific modifications led to compounds with significantly higher cytotoxicity compared to traditional chemotherapeutics.

Case Study 2: Neurological Applications

In a separate investigation focusing on Alzheimer's disease, researchers developed a novel derivative of 4-methoxyazepan-2-one that demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase. This compound was tested in vivo and showed promising results in improving memory retention in animal models.

作用機序

The mechanism of action of 4-methoxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features

Functional and Reactivity Differences

Methylclonazepam features a fused benzene-diazepine ring system, providing aromaticity and rigidity absent in azepanone derivatives. This structural difference underpins its pharmacological activity .

In contrast, methylclonazepam’s chloro and nitro groups are strong electron-withdrawing substituents, directing reactivity toward electrophilic aromatic substitution .

Synthetic Utility :

- 4-Methoxyazepan-2-one’s lactam ring is amenable to ring-opening polymerization or functionalization, making it relevant in polymer chemistry or peptide mimetics. Coumarin derivatives (e.g., Compound 165) are often used in photodynamic therapy or as enzyme inhibitors due to their planar, conjugated systems .

生物活性

4-Methoxyazepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-methoxyazepan-2-one, including its pharmacological properties, mechanisms of action, and relevant case studies. The data presented is synthesized from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

4-Methoxyazepan-2-one, characterized by its azepane ring and methoxy group, exhibits unique structural features that contribute to its biological activity. The molecular formula is , and its structure can be depicted as follows:

Biological Activity Overview

Research indicates that 4-methoxyazepan-2-one exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of azepanones possess significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds similar to 4-methoxyazepan-2-one have demonstrated the ability to inhibit inflammatory cytokines.

- Neuroprotective Properties : Some derivatives are being explored for their potential in treating neurodegenerative diseases.

The biological activity of 4-methoxyazepan-2-one may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including the MAPK pathway, which is crucial in mediating inflammatory responses.

- Interaction with Receptors : There is evidence that it interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter levels.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on various azepanone derivatives, including 4-methoxyazepan-2-one, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that 4-methoxyazepan-2-one reduced the secretion of pro-inflammatory cytokines (IL-6 and IL-8) in human bronchial epithelial cells stimulated by lipopolysaccharides (LPS). The compound exhibited an inhibition rate comparable to established anti-inflammatory drugs at a concentration of 5 μM .

Case Study 3: Neuroprotective Potential

Research focusing on neuroprotective effects indicated that 4-methoxyazepan-2-one could mitigate oxidative stress-induced neuronal damage in cellular models. The compound was able to enhance cell viability and reduce apoptosis markers in neuronal cells exposed to toxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。